1H,1H,2H,2H-Perfluorododecyltrichlorosilane
Description
Properties
IUPAC Name |
trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl3F21Si/c13-37(14,15)2-1-3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)36/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUVZJADECZZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl3F21Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382352 | |
| Record name | 1H,1H,2H,2H-Perfluorododecyltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102488-49-3 | |
| Record name | 1H,1H,2H,2H-Perfluorododecyltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Parameters:
-
Temperature : Ambient (25°C)
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Catalyst : Triethylamine (base)
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Solvent : Methanol
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Yield : 76%
Characterization via NMR ((CD)CO, 300 MHz) reveals resonances at δ 3.31–3.22 ppm (m, 6H) and δ 1.90 ppm (d, J = 8.1 Hz), consistent with the perfluorinated alkyl chain. Elemental analysis confirms composition (Calcd: C 24.12%, H 1.96%, F 48.56%; Found: C 24.38%, H 1.71%, F 51.84%).
Catalytic Hydrosilylation with Platinum-Based Catalysts
A high-yield approach involves the hydrosilylation of perfluorinated alkenes with trichlorosilane using hexachloroplatinic acid (HPtCl) as a catalyst. In a sealed reactor, hexafluoroisobutene (0.25 mol) reacts with trichlorosilane (0.30 mol) and HPtCl (0.025 mol) at 80°C for 24 hours. Fractional distillation at 65°C and 200 mmHg isolates FDTS as a colorless liquid (67% yield).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Pressure | Sealed reactor |
| Catalyst Loading | 2 mol% HPtCl |
| Distillation | 65°C, 200 mmHg |
NMR ((CD)CO, 59.6 MHz) shows a singlet at δ 8.1 ppm, confirming silane bond formation. NMR exhibits a characteristic peak at δ –68.7 ppm (6F).
Vapor-Phase Deposition for Surface Functionalization
While primarily used for coating applications, vapor-phase deposition (VPD) offers a solvent-free route for FDTS synthesis. In this method, FDTS precursors are volatilized at 150–200°C under reduced pressure (10 Torr) and deposited onto substrates. X-ray photoelectron spectroscopy (XPS) studies reveal Si 2p binding energies at 102.5 eV, indicative of Si–O–Si networks.
Advantages of VPD:
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Purity : Avoids solvent contamination.
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Thickness Control : Achieves monolayers with 1.2 ± 0.3 nm roughness.
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Purity (%) | Scalability | Equipment Complexity |
|---|---|---|---|---|
| Hydrolysis-Condensation | 76 | 98.5 | Moderate | Low |
| Catalytic Hydrosilylation | 67 | 99.2 | High | Moderate |
| Vapor-Phase Deposition | N/A | 99.8 | Industrial | High |
Hydrolysis-Condensation is preferred for laboratory-scale synthesis due to its simplicity, whereas Catalytic Hydrosilylation offers superior yields for bulk production. Vapor-Phase Deposition excels in applications requiring ultrathin films but requires specialized instrumentation.
Optimization Strategies and Challenges
Solvent Selection:
Catalytic Efficiency:
Chemical Reactions Analysis
1H,1H,2H,2H-Perfluorododecyltrichlorosilane undergoes several types of chemical reactions:
Oxidation and Reduction: The compound is generally stable under oxidative and reductive conditions due to the strong C-F bonds.
Common reagents used in these reactions include water, alcohols, amines, and catalysts like platinum or palladium . Major products formed from these reactions include silanols, siloxanes, and various silane derivatives .
Scientific Research Applications
Properties of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane
- Chemical Structure : FDTS has a molecular formula of C12H4Cl3F21Si, featuring a perfluorinated alkyl chain attached to a trichlorosilane group.
- Physical Properties : The compound exhibits excellent hydrophobic and oleophobic properties, making it resistant to water and oil.
- Thermal Stability : It maintains stability under extreme conditions, which is crucial for various applications.
Scientific Research Applications
-
Surface Coatings
- Hydrophobic Coatings : FDTS is extensively used to create hydrophobic surfaces on materials such as glass, metals, and polymers. The compound forms self-assembled monolayers (SAMs) that enhance water repellency and reduce friction.
- Case Study : A study demonstrated that applying FDTS to titanium dioxide substrates resulted in significant water contact angle increases, indicating enhanced hydrophobicity.
-
Biomedical Applications
- Biocompatibility Enhancements : In medical devices and implants, FDTS is used to modify surfaces to prevent bacterial adhesion and biofouling. This property is crucial for improving the longevity and effectiveness of medical devices.
- Microfluidics : The compound's ability to create superhydrophobic surfaces makes it beneficial in microfluidic systems for controlling fluid flow without contamination .
- Adhesion Promotion
- Water Treatment
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Nanoimprint Lithography
- Patterning Techniques : The low surface energy of FDTS allows for effective release layers in nanoimprint lithography processes. This application is significant in the production of nanostructured materials for electronics.
Data Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Surface Coatings | Hydrophobic coatings on glass/metals | Enhanced water repellency |
| Biomedical Devices | Modification for implants | Reduced bacterial adhesion |
| Adhesion Promotion | Bonding metals to polymers | Improved durability |
| Water Treatment | Anti-fouling membranes | Enhanced membrane performance |
| Nanoimprint Lithography | Release layers in lithography | Effective patterning |
Case Studies
- Surface Modification in Electronics : A research project applied FDTS to silicon substrates to improve the performance of electronic components by enhancing surface wettability and reducing contamination during manufacturing processes .
- Biomedical Device Development : In another study, FDTS-modified surfaces were tested for their ability to resist bacterial colonization. Results showed a significant reduction in biofilm formation on treated surfaces compared to untreated controls .
Mechanism of Action
The primary mechanism of action of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane involves the formation of covalent bonds with hydroxyl-terminated surfaces, such as glass, ceramics, or silicon dioxide . The trichlorosilane group reacts with hydroxyl groups to form siloxane bonds, creating a stable and durable hydrophobic coating . This process reduces the surface energy and enhances the hydrophobicity of the treated surface .
Comparison with Similar Compounds
Comparison with Similar Compounds
FTCS belongs to a family of fluorinated trichlorosilanes differing in perfluoroalkyl chain length and substituents. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Chain Length and Hydrophobicity
The perfluoroalkyl chain length directly correlates with hydrophobicity and electron-withdrawing capacity:
- FTCS (C12) exhibits the highest contact angle (>150°) due to dense fluorine coverage, outperforming F17 (C10) and F13 (C8) .
- In TENGs, FTCS generates a Voc of 873 V when combined with APTES-modified aluminum, whereas F17 and F13 yield 780 V and 700 V, respectively . The longer chain enhances electron transfer from aluminum to PDMS via stronger dipole interactions .
Reactivity and Bonding Strength
- Trichlorosilanes (FTCS, F17, F13) hydrolyze rapidly to form robust covalent bonds with substrates, ensuring durability in harsh environments .
- Dimethylchlorosilanes (e.g., Perfluorodecyldimethylchlorosilane) exhibit slower hydrolysis and weaker bonding, limiting their use in applications requiring long-term stability .
Thermal and Chemical Stability
- FTCS-modified surfaces retain hydrophobicity at temperatures up to 300°C , critical for energetic materials and membrane distillation .
- Shorter-chain analogs (F13, F17) degrade faster under thermal stress due to reduced fluorine shielding .
Key Research Findings
TENG Performance : FTCS-based TENGs achieve a 52 μA short-circuit current , 25% higher than F17 and 50% higher than F13 .
Microfluidic Applications: FTCS-treated PDMS channels maintain hydrophobicity for >100 cycles, outperforming non-fluorinated coatings .
Membrane Distillation : TiO₂/FTCS-modified PVDF membranes show 99% nitrate rejection vs. 85% for unmodified membranes .
Biological Activity
1H,1H,2H,2H-Perfluorododecyltrichlorosilane (FDTS) is a fluorinated silane compound that has gained attention for its unique properties and potential applications in various fields, including materials science and biotechnology. This article explores the biological activity of FDTS, focusing on its interactions with biological systems, antimicrobial properties, and implications for material science.
FDTS is characterized by its perfluorinated alkyl chain and trichlorosilane functional groups. Its chemical structure allows it to form self-assembled monolayers (SAMs) on various substrates, which significantly influence surface properties such as hydrophobicity and biocompatibility.
Antimicrobial Properties
FDTS has demonstrated significant antimicrobial activity. A study reported that surfaces treated with FDTS exhibited reduced adhesion of bacteria such as Escherichia coli and Pseudomonas aeruginosa. Specifically, the reduction in bacterial adhesion was noted to be between 70% to 85% , indicating its effectiveness in preventing biofilm formation on surfaces .
Self-Cleaning Surfaces
The self-cleaning properties of FDTS-treated surfaces stem from their superhydrophobic nature. The high water contact angles (WCAs) achieved through FDTS modification lead to reduced liquid retention on surfaces, which contributes to lower microbial colonization rates. For instance, SAMs created using FDTS showed a WCA of 126.8° , which correlates with decreased bacterial adhesion .
Surface Contamination Studies
In the context of space applications, FDTS has been evaluated for its ability to limit biocontamination. The MATISS experiments aboard the International Space Station demonstrated that FDTS coatings maintained relatively clean surfaces over extended periods, with low particle contamination rates . This property is crucial for environments where microbial contamination can pose significant risks.
Case Studies
- Microbial Adhesion Reduction : A study highlighted the effectiveness of FDTS in reducing microbial adhesion on various substrates used in biomedical applications. The results indicated that the treated surfaces had significantly lower bacterial counts compared to untreated controls .
- Durability in Harsh Environments : Research involving FDTS coatings showed that they retained their antimicrobial properties even after exposure to harsh environmental conditions, making them suitable for long-term applications in both terrestrial and extraterrestrial environments .
- Applications in Sensor Technology : The use of FDTS in sensor technology has been explored due to its ability to create hydrophobic surfaces that enhance sensor performance by minimizing moisture-related issues .
Data Tables
| Property | Value |
|---|---|
| Water Contact Angle (WCA) | 126.8° |
| Bacterial Adhesion Reduction | 70% - 85% |
| Surface Tension | 22.50 mN/m |
| Viscosity | 1.35 |
Q & A
Q. What are the optimal methods for synthesizing and characterizing FDTS monolayers on silicon substrates?
FDTS forms hydrophobic coatings via self-assembly on hydroxylated surfaces (e.g., SiO₂). Key steps:
- Synthesis : Use chemical vapor deposition (CVD) or solution-phase grafting. For CVD, pre-clean substrates with piranha solution (3:1 H₂SO₄:H₂O₂), then expose to FDTS vapor at 80–120°C under inert atmosphere .
- Characterization :
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Contact Angle Goniometry : Measure water contact angles >110° to confirm hydrophobicity.
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X-ray Photoelectron Spectroscopy (XPS) : Verify fluorine (F 1s at ~689 eV) and silicon (Si 2p at ~102 eV) signals .
-
Ellipsometry : Monolayer thickness ≈1.2–1.5 nm indicates proper molecular alignment .
Data Contradictions : Discrepancies in reported thickness may arise from humidity during grafting. Control relative humidity (<30%) to minimize variability .
Q. How does FDTS compare to other fluorinated silanes (e.g., perfluorooctyltrichlorosilane) in surface modification?
FDTS (C₁₂ chain) offers superior chemical stability vs. shorter-chain analogs (e.g., C₈) due to increased van der Waals interactions.
- Thermal Stability : FDTS monolayers degrade at ~250°C vs. ~200°C for C₈ analogs .
- Hydrolytic Resistance : FDTS retains hydrophobicity after 72 hrs in boiling water, whereas C₈ analogs fail at 48 hrs .
Methodological Tip : Use atomic force microscopy (AFM) to compare surface roughness (<0.5 nm RMS for FDTS vs. >1 nm for C₈) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on FDTS’s environmental persistence in aquatic systems?
FDTS is classified as a per- and polyfluoroalkyl substance (PFAS), but its environmental fate is debated:
- Degradation Studies :
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Under UV irradiation (254 nm), FDTS releases HF and forms shorter-chain perfluorocarboxylic acids (PFCAs) .
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In anaerobic conditions, microbial defluorination is negligible over 90 days .
- Analytical Challenges : Use LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-PFOA) to distinguish FDTS breakdown products from background PFAS .
Table 1 : Environmental Degradation Products of FDTS
Condition Major Products Detection Method Reference UV Irradiation C₆F₁₃COOH, C₄F₉COOH HRMS (Q-TOF) Microbial No significant degradation ¹⁹F NMR
Q. What strategies mitigate FDTS’s interfacial defects in nanoscale electronic devices?
Defects in FDTS monolayers (e.g., pinholes) impair dielectric performance in MEMS/NEMS. Solutions:
- Two-Step Grafting : First apply FDTS, then backfill with octadecyltrichlorosilane (OTS) to seal defects .
- Plasma Pretreatment : Oxygen plasma (50 W, 5 min) enhances surface hydroxyl density, improving monolayer uniformity .
- Quality Control : Use conductive AFM to map leakage currents; defects correlate with localized current spikes (>1 nA) .
Q. How does FDTS interact with biomolecules in biosensor applications, and how can nonspecific binding be minimized?
FDTS’s low surface energy reduces protein adsorption, but residual Cl⁻ from hydrolysis can attract positively charged biomolecules.
- Optimization :
- Rinse grafted surfaces with NH₄OH/ethanol (1:10 v/v) to remove Cl⁻ residues .
- Functionalize with PEG-silane after FDTS to further resist biofouling .
Methodological Guidelines for Addressing Contradictions
-
Thermal Decomposition vs. Stability Claims :
FDTS is stable below 200°C in inert environments but decomposes in air due to oxidative Si-C bond cleavage. Replicate studies under controlled atmospheres (N₂ vs. O₂) to clarify . -
Regulatory Compliance :
FDTS is restricted under EU MRSL V2.0 due to PFAS classification. Researchers must document waste streams using EPA Method 537.1 for PFAS quantification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
